Fmoc-Ser(POH)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDJNCRIHRFKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Fmoc Ser Poh Oh Derivatives and Their Integration into Peptides
Foundational Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Modified Amino Acids
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. bachem.com The Fmoc strategy is frequently preferred for routine synthesis, especially for modified peptides, because it employs milder deprotection conditions compared to the alternative Boc (tert-butyloxycarbonyl) strategy. altabioscience.comcsic.esnih.gov
A typical Fmoc-SPPS cycle consists of two main steps:
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed, typically with a solution of a weak base like 20% piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). altabioscience.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain. biosyn.com
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of any side-chain protecting groups, usually with a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com
Advantages of Fmoc Chemistry for the Synthesis of Sensitive Amino Acid Derivatives
The primary advantage of Fmoc-based SPPS lies in its mild reaction conditions, which are highly compatible with sensitive amino acid derivatives, including phosphorylated and glycosylated residues. altabioscience.comnih.govnih.gov Many post-translational modifications (PTMs) are unstable under the harsh, repetitive acidic conditions required for Boc group removal (e.g., strong TFA). nih.govsemanticscholar.org In contrast, the Fmoc group is stable to acid but readily cleaved by a mild base, preserving the integrity of acid-labile modifications like the phosphate (B84403) esters found in phosphoserine. altabioscience.comcsic.es
This compatibility was a significant advancement, as earlier attempts at phosphopeptide synthesis were challenging due to the instability of phosphate protecting groups under traditional synthesis conditions. nih.govrsc.org The Fmoc approach provides a more robust and reliable method for incorporating these critical modifications. nih.gov
Design and Implementation of Orthogonal Protecting Group Strategies in Fmoc-SPPS
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. biosyn.comiris-biotech.de This principle is crucial for the successful synthesis of complex and modified peptides. csic.esiris-biotech.de
In the context of Fmoc-SPPS for phosphopeptides, a typical orthogonal scheme involves three types of protecting groups:
| Protecting Group Class | Example | Role | Cleavage Condition |
| Temporary Nα-Protection | Fmoc | Protects the N-terminus of the incoming amino acid. | Mild base (e.g., 20% piperidine in DMF). iris-biotech.de |
| Permanent Side-Chain Protection | tBu (tert-butyl) | Protects reactive side chains (e.g., -OH of Ser/Thr, -COOH of Asp/Glu). | Strong acid (e.g., 95% TFA) during final cleavage. iris-biotech.de |
| Phosphate Protection | Bzl (benzyl) | Protects the phosphate group on the phosphoserine side chain. | Strong acid (e.g., 95% TFA) during final cleavage. sigmaaldrich.com |
This strategy ensures that the temporary Fmoc group can be removed at every cycle without disturbing the acid-labile side-chain and phosphate protecting groups. biosyn.comiris-biotech.de These "permanent" groups remain intact throughout the synthesis and are only removed during the final cleavage from the solid support. biosyn.comsigmaaldrich.com The development of such orthogonal schemes, particularly the Fmoc/tBu approach, has been a key factor in making the synthesis of sensitive peptides, including phosphopeptides, a routine and automatable process. altabioscience.comcsic.es
Design and Chemical Synthesis of Fmoc-Ser(POH)-OH Building Blocks
The direct use of unprotected Fmoc-Ser(PO3H2)-OH in SPPS presents significant challenges, including poor solubility and sluggish coupling reactions. To overcome these issues, strategies involving the protection of the phosphate group have been developed. The most successful and widely adopted approach involves the use of a partially protected phosphoserine derivative.
Monobenzyl-Protected Fmoc-Ser(PO(OBzl)OH)-OH: A Primary Strategy for Phosphoserine Introduction
The introduction of the monobenzyl-protected building block, Fmoc-Ser(PO(OBzl)OH)-OH , was a breakthrough for the Fmoc-based synthesis of phosphopeptides. rsc.orgresearchgate.net This derivative is now the favored and most commonly used reagent for incorporating phosphoserine into peptide chains. nih.govsigmaaldrich.com It is considered an excellent building block that is stable to the standard piperidine treatment used for Fmoc removal, allowing for the efficient synthesis of peptides containing single or multiple phosphoserine residues. alfa-chemistry.comscientificlabs.ie This building block can be incorporated using standard activation methods, with uronium-based reagents like HBTU, HATU, or TBTU being particularly effective. scientificlabs.iealfa-chemistry.com
The choice of a monobenzyl protecting group is a strategic compromise designed to prevent debilitating side reactions. rsc.org If the phosphate group were fully protected as a phosphotriester (e.g., with two benzyl (B1604629) groups), it would be highly susceptible to β-elimination under the basic conditions of Fmoc deprotection. nih.govrsc.orgsigmaaldrich.com This reaction proceeds via abstraction of the α-proton of the serine residue, leading to the formation of a dehydroalanine (B155165) residue and loss of the phosphate group. rsc.orgnih.gov
By using a monobenzyl-protected phosphodiester, one acidic proton remains on the phosphate group. During the piperidine treatment for Fmoc removal, this acidic proton is deprotonated, creating a negative charge on the phosphate. nih.gov This negative charge is thought to inhibit the abstraction of the nearby α-proton, thereby suppressing the β-elimination pathway. nih.gov While not completely eliminating the side reaction, this strategy minimizes it to a manageable level, making it the most viable approach for introducing phosphoserine in Fmoc-SPPS. nih.govrsc.orgresearchgate.net
Despite its advantages, the use of Fmoc-Ser(PO(OBzl)OH)-OH is not without challenges. The negatively charged, bulky nature of the partially protected phosphate group can lead to several complications.
Reduced Coupling Efficiency: The building block can be sterically hindered, and the negative charge can cause electrostatic repulsion, leading to decreased coupling yields and the need for longer reaction times or double coupling steps. rsc.orgnih.gov Poor incorporation has been observed with certain coupling reagents, while uronium-based activators are generally more effective. sigmaaldrich-jp.com
Piperidinium (B107235) Salt Formation: The acidic phosphate can form salts with piperidine during the Fmoc deprotection step. sigmaaldrich.comsigmaaldrich-jp.com During the subsequent coupling step, the activated amino acid can react with this trapped piperidine, consuming the valuable reagent and lowering its effective concentration. sigmaaldrich.com This can lead to incomplete coupling, a problem that is exacerbated in sequences with multiple phosphorylated residues. sigmaaldrich.comsigmaaldrich-jp.com To overcome this, an increased excess of the amino acid and coupling reagents may be required, or a wash step with a tertiary amine base like DIEA can be performed to exchange the piperidinium counterion. rsc.orgsigmaaldrich.com
β-Elimination and Related Side Reactions: Although minimized, β-elimination can still occur, particularly with phosphoserine (which is more prone to it than phosphothreonine) and especially when using microwave-assisted synthesis protocols. nih.govnih.govresearchgate.net Furthermore, a side reaction leading to the formation of β-piperidinylalanine has been observed during the deprotection of N-terminal phosphoserine residues. alfa-chemistry.com This can sometimes be mitigated by using alternative, bulkier bases like DBU or cyclohexylamine (B46788) for the specific deprotection step following phosphoserine incorporation. rsc.orgalfa-chemistry.com
Rationale for Partial Phosphate Protection to Mitigate Undesired Side Reactions
Unprotected Fmoc-Ser(PO3H2)-OH: Considerations and Limitations for Direct SPPS Incorporation
The direct incorporation of Fmoc-Ser(PO3H2)-OH, where the phosphate group is unprotected, into peptide sequences during SPPS is an attractive prospect due to its commercial availability and the elimination of a final deprotection step for the phosphate group. However, this approach is fraught with significant limitations that can severely impact the efficiency and success of the synthesis.
The primary challenges associated with the use of unprotected Fmoc-phosphoamino acids stem from the dianionic nature of the phosphate group under coupling conditions. This high negative charge contributes to several issues:
Poor Solubility: Unprotected Fmoc-phosphoamino acids often exhibit poor solubility in standard SPPS solvents like dimethylformamide (DMF), complicating the preparation of homogenous solutions for coupling.
Reduced Coupling Efficiency: The negatively charged phosphate group can interfere with the activation of the carboxylic acid, leading to sluggish and incomplete coupling reactions. sigmaaldrich-jp.com This necessitates the use of higher excesses of the amino acid and coupling reagents, increasing the cost and potential for side reactions.
Side Reactions: The presence of the unprotected phosphate can lead to side reactions, such as pyrophosphate formation between adjacent phosphoserine residues. sigmaaldrich-jp.comsigmaaldrich.com
Aggregation: The high acidity of the phosphopeptide can reduce the rate of activation during Fmoc SPPS, particularly in the synthesis of multi-phosphorylated peptides. genscript.com
To mitigate these issues, specific coupling reagents like HATU, in conjunction with a significant excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA), are often employed to drive the coupling reaction to completion. sigmaaldrich-jp.comsigmaaldrich.com Despite these measures, the direct use of unprotected Fmoc-Ser(PO3H2)-OH remains a challenging strategy, especially for longer or more complex phosphopeptides.
Phosphodiamidate-Protected Fmoc-Ser(PO(NMe2)2)-OH and Analogues: Exploring Alternative Strategies
To overcome the limitations of the unprotected approach, various protecting groups for the phosphate moiety have been developed. Among these, the phosphodiamidate protection, specifically as Fmoc-Ser(PO(NMe2)2)-OH, offers a compelling alternative.
Benefits in Handling Properties and Minimizing Side Reactions
The use of phosphodiamidate-protected Fmoc-Serine derivatives presents several advantages. By neutralizing the negative charge of the phosphate group, this strategy significantly improves the solubility of the building block in organic solvents. This enhanced solubility facilitates easier handling and more reliable and efficient coupling reactions during SPPS.
Furthermore, the protection of the phosphate group prevents the side reactions associated with the unprotected form, such as pyrophosphate formation. sigmaaldrich-jp.com The fully protected nature of the phosphodiamidate allows for the use of a wider range of standard coupling reagents without the complications encountered with the free phosphate.
Regenerative Hydrolysis of the Phosphoserine Moiety from Protected Forms
A critical aspect of any phosphate protecting group strategy is its efficient removal to yield the native phosphopeptide. The phosphodiamidate group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions typically used for side-chain deprotection and cleavage from the resin (e.g., trifluoroacetic acid - TFA). nih.govresearchgate.net
The regeneration of the phosphoserine from its phosphodiamidate-protected form is achieved through a specific acid-catalyzed hydrolysis step. After the completion of the peptide assembly and cleavage from the solid support with standard TFA cocktails, water is added to the cleavage mixture, and the solution is incubated, often overnight, to facilitate the complete hydrolysis of the phosphodiamidate to the free phosphate. nih.gov However, with phosphoserine, the situation is complicated by the propensity of their phosphotriesters to undergo β-elimination under basic conditions. nih.gov
Related Fmoc-Serine Derivatives for Non-Phosphorylated Applications
While the focus here is on phosphoserine, it is relevant to mention other Fmoc-Serine derivatives used in peptide synthesis for context. These derivatives are designed for the incorporation of a standard serine residue and utilize a variety of side-chain protecting groups to prevent unwanted reactions during synthesis. Common examples include:
Fmoc-Ser(tBu)-OH: The tert-butyl (tBu) group is a widely used protecting group for the hydroxyl function of serine. It is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids like TFA during the final cleavage and deprotection step.
Fmoc-Ser(Trt)-OH: The trityl (Trt) group is another acid-labile protecting group for the serine side chain. It offers a different level of acid lability compared to the tBu group, which can be advantageous in specific synthetic strategies.
These derivatives are fundamental building blocks in the Fmoc-SPPS of a vast range of peptides and proteins. medchemexpress.com
Methodologies for Incorporating this compound Derivatives into Growing Peptide Chains
The successful incorporation of phosphoserine derivatives into a peptide sequence relies on a robust and optimized SPPS protocol.
Step-wise Solid-Phase Assembly of Phosphopeptides Using Fmoc Chemistry
The step-wise assembly of phosphopeptides using Fmoc chemistry is the most common approach, allowing for the site-specific incorporation of phosphorylated residues. genscript.comqyaobio.com This method involves the sequential addition of Fmoc-protected amino acids, including the chosen Fmoc-phosphoserine derivative, to a growing peptide chain anchored to a solid support.
The general cycle for each amino acid addition consists of:
Fmoc Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide using a solution of piperidine in a suitable solvent like DMF.
Washing: Thorough washing of the resin to remove the deprotection reagents and byproducts.
Coupling: Activation of the incoming Fmoc-amino acid (or Fmoc-phosphoserine derivative) with a coupling reagent and its subsequent reaction with the newly liberated N-terminal amine of the peptide chain.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. For the incorporation of partially protected phosphoamino acids like Fmoc-Ser(PO(OBzl)OH)-OH, which is a common alternative to the unprotected or phosphodiamidate versions, special coupling conditions are often necessary. Uronium-based coupling reagents such as HBTU or HATU, in the presence of an excess of DIPEA, are frequently recommended to achieve high coupling efficiencies. sigmaaldrich-jp.com Microwave-assisted coupling has also been shown to enhance the efficiency of incorporating these challenging building blocks. genscript.comqyaobio.com
Upon completion of the synthesis, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions. If a protected phosphoserine derivative was used, a final, specific deprotection step for the phosphate group is required, as described for the phosphodiamidate.
Optimization of Coupling Conditions for Phosphoamino Acid Residues
The successful incorporation of Fmoc-Ser(PO3H2)-OH into a growing peptide chain is highly dependent on the careful optimization of coupling conditions. The bulky and acidic nature of the phosphoserine residue presents steric hindrance and potential side reactions that can lower coupling yields. researchgate.net Key considerations include the selection of appropriate coupling reagents, strategic stoichiometric adjustments, and the implementation of procedural modifications like double coupling.
Selection of Appropriate Coupling Reagents (e.g., Uronium-based reagents, HATU)
The choice of coupling reagent is critical for activating the carboxylic acid of the incoming Fmoc-phosphoamino acid and facilitating amide bond formation. Uronium-based reagents, such as HBTU and TBTU, and aminium-based reagents like HATU, have proven to be particularly effective for coupling sterically hindered amino acids, including phosphoserine derivatives. thieme-connect.dechempep.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often favored for its high reactivity and ability to suppress racemization. mdpi.com It generates highly reactive OAt-esters, which are more efficient than the OBt-esters formed by HBTU. The presence of the pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, further enhancing the coupling reaction. For the incorporation of Fmoc-Ser(PO(OBzl)OH)-OH, uronium-based reagents like HBTU or HATU are recommended to minimize side reactions involving the free phosphonate (B1237965) group. thieme-connect.de
Phosphonium-based reagents like BOP and PyBOP are also effective but can sometimes lead to undesired side reactions with the unprotected phosphate group. bachem.com Therefore, for Fmoc-Ser(PO(OBzl)OH)-OH, uronium/aminium reagents are generally preferred. thieme-connect.de
Table 1: Commonly Used Coupling Reagents for Phosphoamino Acid Incorporation
| Reagent Class | Example Reagent | Activating Group | Key Advantages |
|---|---|---|---|
| Uronium/Aminium | HATU | OAt-ester | High reactivity, low racemization, effective for hindered couplings. mdpi.com |
| Uronium/Aminium | HBTU/TBTU | OBt-ester | Good for routine synthesis, efficient. chempep.compeptide.com |
| Phosphonium | PyBOP | OBt-ester | High reactivity, does not cause guanidinylation. |
| Carbodiimide | DIC/HOBt | OBt-ester | Minimizes racemization, useful for specific applications. peptide.com |
Strategic Stoichiometric Considerations (e.g., Excess of Base, Amino Acid Equivalents)
Overcoming the challenges of coupling phosphoamino acids often requires adjusting the stoichiometry of the reactants. Using a significant excess of the Fmoc-phosphoamino acid and the coupling reagent is a common strategy to drive the reaction to completion. researchgate.net For instance, a 5-fold excess of Fmoc-Ser(PO(OBzl)OH)-OH, TBTU, and HOBt has been used successfully.
The amount of base, typically N,N-diisopropylethylamine (DIEA), is also a critical parameter. An increased excess of DIEA (e.g., three-fold or more) has been found to be beneficial when using uronium-based reagents for coupling Fmoc-Ser(PO(OBzl)OH)-OH. This is thought to help neutralize the acidic phosphate group, which can otherwise interfere with the coupling reaction. researchgate.net However, a large excess of base should be used with caution as it can potentially lead to side reactions like racemization. chempep.com
The partially protected phosphate of Fmoc-Ser(PO(OBzl)OH)-OH can form salts with piperidine during the Fmoc deprotection step. Subsequent acylation of this piperidine salt can reduce the effective concentration of the activated amino acid available for coupling. This issue becomes more pronounced in peptides with multiple phosphorylated residues and can be addressed by increasing the excess of coupling reagents or by exchanging the piperidine counterion with a tertiary amine.
Implementation of Double Coupling Procedures for Improved Yields
For particularly difficult coupling steps, a "double coupling" strategy can be employed to improve the yield. biotage.com This involves repeating the coupling reaction with a fresh portion of the activated amino acid and coupling reagents after the initial coupling period. rsc.org This is especially useful for sterically hindered residues like arginine and can be applied to the incorporation of phosphoserine to ensure complete reaction. biotage.com While single couplings can be successful, especially with optimized conditions, double coupling provides an extra measure to overcome incomplete reactions and avoid the formation of deletion sequences. biotage.comrsc.org For example, when synthesizing peptides with more than three pSer monomers, double couplings were performed for the addition of subsequent pSer residues. researchgate.net
Microwave-Assisted SPPS for this compound Incorporating Peptides
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to accelerate and improve the efficiency of peptide synthesis, including that of challenging phosphopeptides. researchgate.netnih.gov By using microwave irradiation to heat the reaction mixture, both the coupling and deprotection steps can be significantly expedited. luxembourg-bio.com
Enhancements in Coupling Efficiency and Reaction Kinetics via Microwave Irradiation
Microwave energy rapidly and efficiently heats the reaction mixture at a molecular level, leading to a significant increase in reaction rates. nih.govelte.hu This is particularly beneficial for difficult couplings, such as the incorporation of bulky phosphoamino acid derivatives. researchgate.netkohan.com.tw The solvents commonly used in SPPS, like DMF and NMP, have a high capacity to absorb microwave energy, contributing to the efficiency of the heating process. luxembourg-bio.com
The application of microwave irradiation can lead to higher coupling yields in shorter reaction times compared to conventional room temperature synthesis. nih.govnih.gov For example, the synthesis of phosphopeptides that would take many hours or even days by conventional methods can often be completed in a fraction of the time with microwave assistance, while achieving high purity. nih.govkohan.com.tw This kinetic enhancement is attributed to the thermal effects of microwave heating, which can increase reaction rates by an estimated 50-fold for a 60 °C temperature increase. elte.hursc.org
Careful Management of Elevated Temperatures and Deprotection Regimes in Microwave Synthesis
While microwave heating offers significant advantages, careful management of the elevated temperatures is crucial to prevent side reactions. researchgate.netrsc.org For some amino acids, high temperatures can increase the risk of epimerization. mdpi.comrsc.org Therefore, coupling temperatures are often controlled within a range of 50–80 °C, with lower temperatures used for sensitive residues. rsc.org
In the context of phosphopeptide synthesis, the stability of the phosphate protecting groups and the peptide backbone itself at elevated temperatures must be considered. For Fmoc-Ser(PO(OBzl)OH)-OH, the benzyl protecting group is susceptible to cleavage under acidic conditions, which can be exacerbated at high temperatures. researchgate.net A specialized coupling methodology, CarboMAX™, which uses a carbodiimide-based approach with less than one equivalent of base, has been developed to stabilize acid-labile groups like the phosphate at high temperatures. kohan.com.twwindows.net
The Fmoc deprotection step also requires careful consideration. While microwave irradiation can accelerate Fmoc removal, performing this step at elevated temperatures can increase the risk of β-elimination of the phosphoserine residue. researchgate.net To mitigate this, a common strategy is to perform the Fmoc deprotection at room temperature, while the coupling steps are carried out under microwave irradiation at elevated temperatures. researchgate.netkohan.com.tw Alternatively, very short deprotection times at elevated temperatures can be used. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS for Phosphopeptides
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Coupling Efficiency | Can be low for hindered residues | Generally higher, especially for difficult couplings researchgate.netkohan.com.tw |
| Temperature | Room temperature | Controlled elevated temperatures (e.g., 50-90 °C) rsc.orgacs.org |
| Side Reactions | Risk of incomplete coupling | Risk of epimerization and protecting group lability at high temperatures mdpi.comrsc.org |
| Deprotection | Standard piperidine treatment | Often modified (e.g., room temperature deprotection) to avoid side reactions researchgate.netkohan.com.tw |
Development of Automated Synthesis Protocols for Complex Phosphopeptides
The direct incorporation of phosphoserine residues into peptides via automated solid-phase peptide synthesis (SPPS) represents the most prevalent strategy for generating phosphopeptides. This "building block" approach relies on chemically synthesized amino acid derivatives where the phosphate group is pre-installed, such as Fmoc-Ser(PO(OR)₂)OH , a protected variant of This compound . The development of robust, automated protocols has been crucial for accessing complex, multiply phosphorylated peptides that are essential for studying cellular signaling pathways.
To mitigate β-elimination and ensure high-fidelity synthesis, several protocol modifications have been developed and optimized for automated synthesizers:
Milder Deprotection Conditions: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) in low concentrations (e.g., 2%) in combination with piperidine (e.g., 2%) has been shown to effectively remove the Fmoc group while significantly reducing the rate of β-elimination compared to standard piperidine cocktails. The reaction times for deprotection are often minimized to further limit the peptide's exposure to basic conditions.
Advanced Coupling Reagents: The steric bulk and electronic properties of the protected phosphate moiety can impede coupling efficiency. To overcome this, highly potent coupling reagents are employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored over older reagents like HBTU due to their superior activation speed and reduced risk of side reactions. Extended coupling times or double-coupling cycles are often programmed into automated protocols for the phosphoserine residue to drive the reaction to completion.
Phosphate Protecting Group Strategy: The choice of protecting group on the phosphate is critical. The di-tert-butyl (tBu ) group is commonly used, yielding the building block Fmoc-Ser(PO(OtBu)₂)OH . This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids, such as Trifluoroacetic acid (TFA) , during the final cleavage and global deprotection step.
The integration of these optimized parameters into the software of modern peptide synthesizers allows for the routine production of phosphopeptides up to 30-40 residues in length with multiple phosphorylation sites, a task that was previously considered exceptionally challenging.
Table 1: Optimized Parameters for Automated Phosphopeptide Synthesis using Fmoc-Ser(PO(OR)₂)OH Building Blocks
| Parameter | Optimized Condition | Rationale and Key Considerations |
|---|---|---|
| Fmoc-Deprotection | 2% DBU / 2% Piperidine in DMF | Reduces the basicity of the deprotection solution, minimizing the rate of β-elimination to dehydroalanine (Dha). Deprotection time should be kept to a minimum (e.g., 2 x 3-5 min). |
| Coupling Reagent | HATU / HCTU with collidine or DIPEA | Provides rapid and highly efficient activation of the phosphoserine building block, overcoming steric hindrance. Superior to HBTU or DIC/Oxyma for this challenging coupling. |
| Coupling Time | 60-120 minutes or Double Coupling | Ensures the coupling reaction proceeds to completion, preventing deletion sequences. The phosphoserine residue is often the slowest coupling step in the sequence. |
| Phosphate Protecting Group | Di-tert-butyl (tBu) or Dibenzyl (Bzl) | The tBu group offers excellent stability during synthesis and is cleanly removed with standard TFA cleavage cocktails. Bzl groups require different cleavage conditions (e.g., hydrogenolysis). |
| Final Cleavage | TFA / H₂O / TIPS (e.g., 95:2.5:2.5) | Standard strong acid cocktail that simultaneously removes side-chain protecting groups (including phosphate tBu groups) and cleaves the peptide from the resin. |
Post-Synthetic Phosphorylation Approaches as a Complementary Strategy for Phosphopeptide Generation
While the building block approach using derivatives of this compound is highly effective, post-synthetic phosphorylation (PSM) offers a valuable and complementary strategy. In this method, a standard, non-phosphorylated serine residue is incorporated into the peptide chain during automated SPPS. The phosphorylation event is then carried out on the fully assembled peptide, which is still attached to the solid support.
This approach circumvents the primary challenges associated with the building block method, namely the difficult coupling steps and the risk of β-elimination during repeated Fmoc deprotection cycles. The key to a successful PSM strategy is the use of a serine residue with a side-chain hydroxyl group that can be selectively deprotected on the resin without affecting other protecting groups.
The most common PSM protocol involves the following steps:
Peptide Synthesis: A standard automated SPPS protocol is used to synthesize the peptide sequence, incorporating a serine residue protected with an orthogonal group, such as a dimethoxybenzyl (DMB) or a silyl (B83357) ether (e.g., TBDMS). Standard acid-labile groups like tert-butyl (tBu ) are used for other side chains (e.g., Asp, Glu, Lys).
Selective Deprotection: After chain assembly, the resin-bound peptide is treated with a reagent that selectively removes the serine protecting group. For example, a DMB group can be removed with a dilute solution of TFA (e.g., 1-2%) without cleaving the tBu groups or the peptide from the resin.
On-Resin Phosphorylation: The newly exposed hydroxyl group is then phosphorylated. This is typically achieved using a phosphitylation-oxidation sequence. The peptide-resin is first treated with a phosphoramidite (B1245037) reagent, such as di-tert-butyl N,N-diethylphosphoramidite , in the presence of an activator like tetrazole.
Oxidation: The resulting phosphite (B83602) triester intermediate is unstable and must be oxidized to the more stable phosphate triester. This is accomplished by treating the resin with an oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH) or meta-chloroperoxybenzoic acid (mCPBA ).
Final Cleavage: The phosphopeptide is cleaved from the resin and globally deprotected using a standard strong acid cocktail (e.g., TFA), which also removes the tert-butyl groups from the newly installed phosphate moiety.
This strategy is particularly advantageous for synthesizing peptides with a single, specific phosphorylation site or for creating peptide libraries where phosphorylated and non-phosphorylated versions of the same sequence are required.
Table 2: Comparison of Building Block vs. Post-Synthetic Phosphorylation Strategies
| Feature | Building Block Approach | Post-Synthetic Phosphorylation (PSM) |
|---|---|---|
| Key Reagent | Fmoc-Ser(PO(OtBu)₂)OH | Fmoc-Ser(tBu)-OH or Fmoc-Ser(DMB)-OH, followed by a phosphoramidite reagent. |
| Primary Advantage | Robust and well-established for multiple phosphorylation sites. The phosphate position is unambiguously defined from the start. | Avoids β-elimination during synthesis and circumvents difficult coupling of bulky phosphomimetics. Allows for differential synthesis (phosphorylated vs. non-phosphorylated) from a common peptide precursor. |
| Primary Disadvantage | Risk of β-elimination during Fmoc deprotection. Potentially slow and difficult coupling steps requiring strong activating agents and longer reaction times. | Requires additional on-resin chemical steps (selective deprotection, phosphitylation, oxidation). Risk of incomplete phosphorylation or side reactions at the phosphorylation step. |
| Best Suited For | Complex peptides with multiple, densely packed phosphorylation sites. Routine synthesis of well-characterized phosphopeptides. | Synthesis of peptides with single or sparse phosphorylation sites. Generation of peptide libraries. Cases where the building block is commercially unavailable or prohibitively expensive. |
Challenges and Advanced Solutions in Fmoc Ser Poh Oh Based Peptide Synthesis
Mechanistic Elucidation and Identification of Side Reactions in Phosphoserine-Containing Peptide Assembly
The synthesis of phosphopeptides is often complicated by a series of side reactions that can occur during the iterative cycles of deprotection and coupling, as well as during the final cleavage from the solid support. Understanding the mechanisms of these side reactions is crucial for developing effective strategies to suppress their occurrence.
A predominant side reaction in the synthesis of phosphoserine-containing peptides is the β-elimination of the phosphate (B84403) group. researchgate.net This reaction is initiated by the abstraction of the α-proton of the phosphoserine residue, leading to the formation of a dehydroalanine (B155165) intermediate. rsc.orgrockefeller.edu This highly reactive α,β-unsaturated system can then undergo nucleophilic attack by various species present in the reaction mixture, leading to undesired adducts. researchgate.netrsc.org
The standard conditions for Fmoc deprotection, which involve treatment with a secondary amine base like piperidine (B6355638), create an alkaline environment that promotes β-elimination. rsc.orgcreative-proteomics.comchempep.com The basicity of the deprotection solution directly influences the rate of this side reaction. nih.gov
Piperidine: While widely used, piperidine can induce significant β-elimination, particularly at elevated temperatures. nih.gov The liberated piperidine can also act as a nucleophile, attacking the dehydroalanine intermediate to form a stable and difficult-to-remove piperidinyl-alanine adduct. rsc.org Studies have shown that piperidine-induced β-elimination is more pronounced for N-terminal phosphoserine residues. rsc.orgresearchgate.net
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that has been investigated as an alternative to piperidine. While it can effectively remove the Fmoc group, its use requires careful optimization. rsc.orgacs.org In some cases, DBU has been shown to suppress β-elimination compared to piperidine, especially when used at very low concentrations in combination with high temperatures and fast stirring. acs.org However, caution is advised as DBU can promote aspartimide formation in susceptible sequences. rsc.orgpeptide.com
Alternative Bases: Other bases such as cyclohexylamine (B46788), morpholine, and piperazine (B1678402) have been explored to minimize β-elimination. nih.govresearchgate.net For instance, a 50% cyclohexylamine/DCM solution has been reported to completely suppress β-elimination during the deprotection of the Fmoc group from an N-terminal phosphoserine residue. researchgate.net
| Deprotection Reagent | Concentration | Temperature | Key Findings | References |
|---|---|---|---|---|
| Piperidine | 20% in DMF | Room Temperature | Standard condition, but can cause significant β-elimination, especially for N-terminal pSer. | rsc.orgnih.gov |
| Piperidine | 20% in DMF | High Temperature | Promotes β-elimination. | nih.gov |
| DBU | 0.5% | 90°C | With fast stirring, effectively removes Fmoc group while suppressing β-elimination. | acs.org |
| Cyclohexylamine | 50% in DCM | Not specified | Complete suppression of β-elimination for N-terminal pSer deprotection. | researchgate.net |
| Morpholine | 10% | 90°C | Incomplete Fmoc removal and some elimination product formation. | nih.gov |
| Piperazine | 1% | 90°C | Low crude purity and significant β-elimination byproduct. | nih.gov |
Microwave-assisted solid-phase peptide synthesis (SPPS) has gained popularity for its ability to accelerate reaction times and improve coupling efficiencies. rsc.org However, the use of microwave heating can exacerbate the problem of β-elimination in phosphoserine-containing peptides. rsc.orgresearchgate.net The elevated temperatures achieved during microwave irradiation can significantly increase the rate of piperidine-induced β-elimination. researchgate.net While some studies report higher yields in microwave-assisted SPPS compared to conventional methods, others have observed increased rates of β-elimination, particularly with mono-benzyl protected phosphoserine building blocks. rsc.orgresearchgate.net To mitigate this, a common strategy is to perform the Fmoc deprotection at room temperature while applying microwave heating only during the coupling steps. rsc.org
When synthesizing peptides with multiple or adjacent phosphoserine residues, another potential side reaction is the formation of pyrophosphate linkages. This intramolecular reaction can occur when using building blocks with unprotected phosphate groups, such as Fmoc-Tyr(PO3H2)-OH, where two adjacent phosphotyrosine residues have been observed to form pyrophosphates. While less documented for phosphoserine, the principle remains a concern, especially in sequences with a high density of phosphorylation. In a biological context, protein pyrophosphorylation is a known post-translational modification where a pyrophosphate group is transferred to a pre-existing phosphoserine residue. nih.gov This highlights the inherent reactivity of the phosphoserine side chain towards forming higher-order phosphate linkages.
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like glycine (B1666218) (Gly). iris-biotech.deiris-biotech.de The reaction involves the cyclization of the Asp side-chain carboxyl group with the backbone amide nitrogen, leading to a five-membered succinimide (B58015) ring. iris-biotech.denih.gov This process is promoted by the basic conditions of Fmoc deprotection. nih.gov The resulting aspartimide is prone to epimerization and subsequent ring-opening by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide. iris-biotech.deiris-biotech.de
Several strategies have been developed to minimize aspartimide formation:
Modification of Deprotection Conditions: Using weaker bases like piperazine or adding HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation. biotage.com Adding a small amount of formic acid to the piperidine solution has also been shown to be effective. peptide.com
Sterically Hindered Side-Chain Protecting Groups: Utilizing bulky protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe), can sterically hinder the cyclization reaction. biotage.com
Backbone Protection: The introduction of a temporary protecting group on the amide nitrogen of the peptide bond following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent aspartimide formation. iris-biotech.deiris-biotech.de
Novel Protecting Groups: The use of cyanosulfurylides (CSY) as a protecting group for the carboxylic acid has been shown to completely suppress aspartimide formation. nih.gov
| Method for Prevention | Description | Advantages | Limitations | References |
|---|---|---|---|---|
| Modified Deprotection | Using weaker bases (e.g., piperazine) or adding additives (e.g., HOBt, formic acid) to the piperidine solution. | Simple to implement. | May not completely eliminate the side reaction. Weaker bases may lead to incomplete Fmoc removal. | peptide.combiotage.com |
| Bulky Side-Chain Esters | Employing sterically demanding protecting groups on the Asp side chain (e.g., O-2-PhiPr). | Effectively blocks succinimide ring formation. | The protecting group needs to be carefully chosen for optimal bulk and flexibility. | biotage.comsigmaaldrich.com |
| Backbone Protection (Dmb/Hmb) | Introducing a protecting group on the backbone amide nitrogen following the Asp residue. | Highly effective, especially for Asp-Gly sequences. | Requires the use of specialized dipeptide building blocks. | iris-biotech.deiris-biotech.de |
| Cyanosulfurylide (CSY) Protection | Masking the carboxylic acid with a stable C-C bond that is cleaved by electrophilic halogen species. | Completely suppresses aspartimide formation and enhances solubility. | Not compatible with methionine residues. | nih.gov |
Maintaining the stereochemical integrity of the chiral centers in the peptide is paramount. Epimerization, the change in configuration at a stereocenter, can occur at the α-carbon of amino acid residues during both the coupling and cleavage steps of SPPS. mdpi.com For phosphoserine, the acidic α-proton is susceptible to abstraction under basic conditions, which can lead to racemization.
During peptide elongation, the activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. mdpi.com The choice of coupling reagent and additives can influence the extent of epimerization.
During the final cleavage from the resin, which is typically performed under strongly acidic conditions (e.g., with trifluoroacetic acid - TFA), epimerization can also occur. For C-terminal cysteine residues, significant epimerization has been observed during treatment with piperidine. nih.gov While less studied for C-terminal phosphoserine, the potential for base-catalyzed epimerization exists. Careful control of reaction conditions, including temperature and the choice of reagents, is essential to minimize the loss of stereochemical purity. The use of urethane-based protecting groups like Fmoc is designed to suppress racemization during coupling. nih.gov
Impact of Alkaline Conditions and Deprotection Reagents (e.g., Piperidine, DBU) on Phosphate Stability
Aspartimide Formation and Methodologies for its Prevention in Susceptible Sequences
Methodological Refinements for Enhanced Synthesis Fidelity and Product Purity
The synthesis of phosphopeptides using Fmoc-Ser(POH)-OH, specifically its commonly used monobenzyl-protected form, Fmoc-Ser(PO(OBzl)OH)-OH, is fraught with challenges that can compromise the fidelity and purity of the final product. researchgate.net A primary side reaction is the β-elimination of the protected phosphate group, which is particularly pronounced under the basic conditions required for Nα-Fmoc group removal. nih.gov This necessitates significant methodological refinements to ensure high-yield and high-purity synthesis.
Optimized Deprotection Conditions and Regimes (e.g., Room Temperature Deprotection, Milder Basic Reagents)
Standard Fmoc deprotection protocols, which typically employ 20-50% piperidine in DMF, can be too harsh for sensitive phosphoserine residues, often leading to β-elimination. researchgate.netgenscript.com This side reaction is exacerbated by elevated temperatures, such as those used in microwave-assisted peptide synthesis. researchgate.netresearchgate.net Consequently, optimizing the deprotection conditions is critical.
A straightforward approach to minimize β-elimination is to perform the Fmoc deprotection step at room temperature. researchgate.netrsc.org Forgoing microwave irradiation or other heating methods during this step can significantly reduce the rate of the undesired elimination reaction. researchgate.netrsc.org
A more robust strategy involves replacing piperidine with alternative, milder basic reagents. nih.govacs.org Research has shown that bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), cyclohexylamine, morpholine, and piperazine can effectively suppress β-elimination. nih.govresearchgate.net For instance, one study demonstrated that while piperidine-mediated deprotection of an N-terminal Fmoc-Ser(PO3Bzl,H) residue resulted in 7% β-elimination, the use of DBU, cyclohexylamine, morpholine, or piperazine led to complete suppression of this side reaction. researchgate.net A recommended protocol from this work for N-terminal phosphoserine residues was the use of 50% cyclohexylamine in DCM. researchgate.net
In the context of accelerated, high-temperature synthesis, where the risk of β-elimination is heightened, a counterintuitive approach of using a very low concentration of a strong base has proven highly effective. nih.govacs.org At 90°C, standard piperidine concentrations lead to significant β-elimination. nih.gov However, a 0.5% solution of DBU in DMF provides nearly complete Fmoc removal in minutes with minimal to no elimination byproduct observed, even after extended incubation. nih.govacs.orgresearchgate.net This is because DBU, while a strong base, is non-nucleophilic and kinetically favors the desired deprotection over the competing elimination reaction. acs.orgacs.org
| Reagent (in DMF at 90 °C) | Incubation Time | Outcome | Crude Purity of Desired Peptide | Reference |
| 5% Piperidine | 5 min | Incomplete Deprotection | - | nih.govacs.org |
| 5% Piperidine | 2 hr | Significant β-elimination | - | nih.govacs.org |
| 10% Morpholine | 5 min | Incomplete Deprotection | - | nih.govacs.org |
| 10% Morpholine | 2 hr | β-elimination product observed | - | nih.govacs.org |
| 1% Piperazine | 2 hr | Significant β-elimination | Low | nih.govacs.org |
| 0.5% DBU | 5 min | Almost Complete Deprotection | Very High | nih.govacs.org |
| 0.5% DBU | 2 hr | No β-elimination observed | Very High | nih.govacs.org |
Table 1: Screening of various basic reagents for Fmoc deprotection at high temperature, demonstrating the superior performance of low-concentration DBU in selectively removing the Fmoc group while suppressing β-elimination. nih.govacs.org
Strategic Selection and Application of Phosphate and Side-Chain Protecting Groups
The choice of protecting group for the phosphate moiety is a cornerstone of a successful phosphopeptide synthesis strategy. The most favored and widely used derivative is the monobenzyl ester, Fmoc-Ser(PO(OBzl)OH)-OH . researchgate.netkohan.com.tw The remaining acidic proton on the phosphate group is crucial; it is believed to become deprotonated during the basic Fmoc deprotection step, which in turn inhibits the abstraction of the α-proton on the serine residue, thereby suppressing the β-elimination cascade. researchgate.net These monobenzyl phosphodiester derivatives are also noted for their chemical stability during long-term storage. researchgate.net
For specialized applications, other side-chain protection strategies can be employed. For example, if site-specific phosphorylation is desired after the peptide has been assembled, one could use Fmoc-Ser(Trt)-OH . peptide.com The trityl (Trt) group is labile to mild acid, allowing for its selective removal on-resin without cleaving the peptide from its support, exposing the hydroxyl group for a subsequent phosphorylation reaction. peptide.com
Furthermore, the synthesis of complex phosphopeptides often requires the presence of other reactive amino acids. The selection of their side-chain protecting groups must be orthogonal to both the Fmoc/tBu strategy and the phosphoserine protecting group. Protecting groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are often used for lysine (B10760008) or ornithine side chains. These groups are stable to the piperidine used for Fmoc removal but can be selectively cleaved with dilute hydrazine, enabling site-specific modifications like branching or cyclization.
Development and Implementation of Protocols Utilizing Chemical Additives to Suppress Undesired Side Reactions
Beyond optimizing deprotection reagents, the implementation of chemical additives during both coupling and final cleavage steps is vital for minimizing side reactions and ensuring product purity. A common byproduct of β-elimination during deprotection with piperidine is the formation of 3-(1-piperidinyl)alanyl-peptides, which results from the nucleophilic addition of piperidine to the dehydroalanine intermediate. researchgate.net
During the coupling step, additives are crucial for stabilizing the phosphoserine residue. The use of modern coupling reagents is often accompanied by additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate). The CarboMAX™ coupling methodology, for instance, utilizes Oxyma Pure with DIC/DIEA, which has been shown to stabilize the acid-labile benzyl-protected phosphate group, especially at the high temperatures of microwave-assisted synthesis. kohan.com.tw
The final cleavage of the peptide from the solid support and removal of all side-chain protecting groups is another critical stage where side reactions can occur. This step is typically performed with a cocktail based on trifluoroacetic acid (TFA). thermofisher.com A significant side reaction here is the re-alkylation of the peptide by the cleaved benzyl (B1604629) cation from the phosphate protecting group. researchgate.net To prevent this, a scavenger cocktail is essential. Typical scavenger mixtures include water, triisopropylsilane (B1312306) (TIS), and sometimes dithiothreitol (B142953) (DODT) or thioanisole, which efficiently trap reactive cationic species. researchgate.netkohan.com.twthermofisher.com Performing the final cleavage at room temperature rather than under microwave irradiation can also successfully minimize this undesired alkylation. researchgate.net
Specific Considerations for the Synthesis of Multiphosphorylated Peptides (MPPs)
The synthesis of peptides containing multiple phosphorylation sites (MPPs), particularly in close proximity, presents a significant escalation in synthetic difficulty compared to monophosphorylated peptides. researchgate.netnih.govrsc.org While synthesizing peptides with up to three phosphate groups is often manageable, constructing those with four or more, especially in clustered regions, is exceptionally challenging. researchgate.netnih.gov
Overcoming Steric Hindrance and Electrostatic Repulsion during Multiphosphorylation
The primary obstacles in MPP synthesis are severe steric hindrance and electrostatic repulsion. nih.govresearchgate.netresearchgate.net The protected phosphoserine monomers are bulky, and as multiple phosphorylated residues are incorporated into the growing peptide chain, the cumulative negative charge from the phosphate groups repels the incoming activated amino acid, drastically reducing coupling efficiency and yields. researchgate.netresearchgate.net
Several strategies have been developed to counteract these effects. A common approach is to use a large excess (e.g., 4 equivalents or more) of the protected phosphoamino acid and coupling reagents to drive the reaction forward. researchgate.netresearchgate.net Another effective technique is to perform an in-situ exchange of the phosphate's counterion. After the Fmoc-deprotection step, washing the resin with a solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA), can neutralize the acidic phosphate, thereby reducing electrostatic repulsion prior to the subsequent coupling step. researchgate.net
Microwave-assisted solid-phase peptide synthesis (SPPS) has also been utilized to enhance coupling efficiency for these sterically demanding residues. researchgate.netkohan.com.tw The application of microwave energy can accelerate the coupling reaction, helping to overcome the high activation energy barrier caused by steric and electronic repulsion. researchgate.netkohan.com.tw
Kinetic Control Strategies for Efficient and High-Purity Multiphosphorylation
For the synthesis of heavily phosphorylated peptides, achieving high purity requires precise control over the reaction kinetics, particularly the competition between Fmoc deprotection and β-elimination. nih.govacs.org A novel and powerful strategy, termed Accelerated Multiphosphorylated Peptide Synthesis (AMPS), leverages kinetic control by combining high temperature (90°C), efficient overhead stirring, and a very low concentration (0.5%) of the strong, non-nucleophilic base DBU for deprotection. nih.govacs.orgresearchgate.net
The rationale behind this method is based on the differing energy barriers of the two competing reactions. acs.orgacs.org While high temperature accelerates both reactions, theoretical modeling using Density Functional Theory (DFT) has shown that the energy barrier for Fmoc deprotection by DBU is significantly lower (by 16 kcal/mol) than the energy barrier for β-elimination. acs.orgacs.org In contrast, when using piperidine, the energy barriers for both reactions are comparable, leading to a mixture of products at elevated temperatures. acs.org
This kinetic preference allows for an extremely short deprotection time—as little as 10 seconds—which is sufficient to completely remove the Fmoc group while giving the β-elimination side reaction virtually no time to occur. acs.org The high temperature and vigorous stirring enhance reagent diffusion, making such rapid, efficient transformations possible even with low reagent concentrations. nih.govacs.org This method has enabled the rapid, automated synthesis of complex MPPs with high purity that were previously inaccessible. nih.govacs.org
| Parameter | AMPS Protocol | Conventional Synthesis | Reference |
| Deprotection Reagent | 0.5% DBU in DMF | 20% Piperidine in DMF | acs.org |
| Deprotection Time | 10 seconds | 10-20 minutes | researchgate.netacs.org |
| Temperature | 90 °C | Room Temperature | rsc.orgacs.org |
| Mixing | Overhead Stirring | Shaking or Bubbling | nih.govacs.org |
| Result | Rapid synthesis of high-purity MPPs | Slow process, significant side reactions for complex MPPs | nih.govresearchgate.net |
Table 2: Comparison of the kinetic control strategy (AMPS) with conventional methods for the synthesis of multiphosphorylated peptides (MPPs).
Advanced Research Applications and Supramolecular Chemistry of Fmoc Ser Poh Oh Derived Peptides
Applications in Investigating Protein Phosphorylation and Intracellular Signal Transduction Pathways
The ability to synthesize phosphopeptides with defined sequences and phosphorylation sites using Fmoc-Ser(PO3H2)-OH has revolutionized the study of protein phosphorylation and signal transduction. These synthetic peptides serve as precise probes to investigate the intricate mechanisms that control cellular function.
Generation of Homogeneous Phosphopeptides as Precision Research Tools for Biological Systems
A significant challenge in studying protein phosphorylation is the heterogeneity of phosphorylated proteins isolated from biological sources. researchgate.net Chemical synthesis using Fmoc-Ser(PO3H2)-OH and its protected derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH, allows for the production of homogeneous phosphopeptides with specific phosphorylation sites. nih.gov This homogeneity is critical for obtaining clear and interpretable results in biochemical and biophysical assays.
The Fmoc/t-Bu solid-phase peptide synthesis (SPPS) strategy is a widely used method for generating these precision tools. researchgate.net While the direct use of Fmoc-Ser(PO3H2)-OH can present challenges due to the unprotected phosphate (B84403) group, the use of partially protected derivatives like the monobenzyl-protected version is a common and effective approach. Researchers have developed various coupling conditions and deprotection strategies to optimize the synthesis and minimize side reactions, such as β-elimination. researchgate.netresearchgate.net The availability of these synthetic methods enables the production of a wide range of phosphopeptides for diverse research applications. researchgate.net
Table 1: Key Fmoc-Serine Building Blocks for Phosphopeptide Synthesis
| Compound Name | Structure | Key Features |
| Fmoc-Ser(PO3H2)-OH | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | Unprotected phosphate group. nih.gov |
| Fmoc-Ser(PO(OBzl)OH)-OH | N-α-Fmoc-O-(monobenzylphospho)-L-serine | Partially protected phosphate group, commonly used in Fmoc-SPPS. |
This table provides a summary of key Fmoc-serine building blocks used in the synthesis of phosphopeptides.
Elucidating Molecular Mechanisms of Protein-Protein and Protein-Ligand Interactions Involving Phosphorylated Serine
Phosphorylation events create specific recognition motifs for other proteins, often mediated by specialized phosphobinding domains. Synthetic phosphopeptides are invaluable for studying these interactions with high precision. By mimicking specific phosphorylated sequences, researchers can investigate the binding affinity and specificity of protein-protein and protein-ligand interactions.
For instance, synthetic phosphopeptides have been instrumental in characterizing the binding of 14-3-3 proteins to phosphorylated target proteins, a crucial interaction in cell cycle control. mit.edu The use of non-hydrolyzable phosphoserine mimics, which can be incorporated into peptides, allows for the study of interactions without the complication of dephosphorylation by endogenous phosphatases. researchgate.net This approach has been successfully applied to understand the regulatory mechanisms of various signaling proteins.
Substrate Design for Characterization of Protein Phosphatases and Kinases
Synthetic phosphopeptides are essential for characterizing the activity and specificity of protein kinases and phosphatases, enzymes that are often dysregulated in diseases like cancer. nih.govmdpi.com By designing peptides that contain specific phosphorylation sites, researchers can develop robust assays to measure enzyme activity and screen for potential inhibitors or activators. nih.gov
These custom-designed substrates allow for the detailed investigation of enzyme kinetics and the determination of consensus recognition sequences. nih.govresearchgate.net For example, a library of phosphopeptides can be synthesized to identify the preferred substrates of a particular phosphatase, providing insights into its biological function. nih.gov Furthermore, methods like K-BIPS (Kinase-Catalyzed Biotinylation to Identify Phosphatase Substrates) utilize modified ATP analogs in conjunction with phosphopeptide libraries to identify novel phosphatase-substrate pairs in a biological context. nih.gov
Chemical Biology and Medicinal Chemistry Applications
The versatility of Fmoc-Ser(PO3H2)-OH and its derivatives extends beyond basic research into the realms of chemical biology and medicinal chemistry, where they are used to design and synthesize novel therapeutic agents and probes.
Design and Synthesis of Phosphopeptide-Based Peptidomimetics
While phosphopeptides are excellent research tools, their therapeutic potential is often limited by poor cell permeability and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists design and synthesize phosphopeptide-based peptidomimetics. These molecules mimic the structure and function of the native phosphopeptide but possess improved pharmacological properties.
The synthesis of these peptidomimetics often involves the incorporation of non-natural amino acids or modifications to the peptide backbone. The use of non-hydrolyzable phosphoserine analogs, such as those with a difluorophosphonate group, is a key strategy in this area. researchgate.net These mimics retain the ability to bind to target proteins but are resistant to phosphatase activity, leading to a more sustained biological effect. researchgate.net
Development of Targeted Enzyme Inhibitors and Biologically Active Peptide Therapeutics
The knowledge gained from studying protein-protein interactions involving phosphoserine is being applied to the development of targeted enzyme inhibitors. By designing phosphopeptides or peptidomimetics that bind tightly to the active site of a kinase or phosphatase, it is possible to modulate its activity. nih.gov This approach holds great promise for the treatment of diseases driven by aberrant phosphorylation signaling. researchgate.netnih.gov
For example, synthetic phosphopeptides have been used to develop inhibitors of tyrosine phosphatases, which are implicated in various diseases. researchgate.net Furthermore, the development of cell-permeable phosphopeptides and their mimics opens up the possibility of directly targeting intracellular signaling pathways with peptide-based therapeutics.
Prodrug Strategies Employing Bioreversible Phosphate Protection for Enhanced Cellular Delivery
The inherent dianionic character of the phosphate group at physiological pH significantly limits the ability of phosphopeptides to cross cellular membranes, thereby restricting their bioavailability in cellular studies. nih.gov To overcome this barrier, prodrug strategies are employed, which involve masking the phosphate moiety with bioreversible protecting groups. This approach neutralizes the negative charges, increasing the lipophilicity of the peptide and facilitating its passive diffusion into the cell. nih.govnih.gov
A prominent strategy involves the use of the pivaloyloxymethyl (POM) group, an esterase-cleavable moiety that has been successfully applied to protect the phosphate groups of phosphoserine and phosphothreonine. nih.govresearchgate.net The synthesis of phosphopeptide prodrugs utilizes a building block where the phosphate is mono-protected with a POM group, such as the analogous Fmoc-Thr[PO(OH)(OPOM)]-OH. nih.gov This building block is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). After the peptide is fully assembled, the remaining acidic hydroxyl on the phosphate can be further "POMylated" to create a fully protected, neutral bis-POM phosphate triester before the peptide is cleaved from the resin. nih.govresearchgate.net
Once inside the cell, endogenous esterase enzymes recognize and cleave the POM groups, releasing formaldehyde (B43269) and pivalic acid, and regenerating the native phosphopeptide. nih.gov This targeted release mechanism ensures that the biologically active phosphopeptide is liberated at its site of action. The development of building blocks like Fmoc-Ser(POH)-OH is foundational to these methods, allowing for the synthesis of phosphopeptide prodrugs with enhanced cellular delivery for applications in studying signal transduction pathways and as potential therapeutic agents. nih.govresearchgate.net
Integration with Protein Chemical Ligation Techniques for the Assembly of Complex Phosphoproteins
The chemical synthesis of large and complex phosphoproteins is made possible by protein chemical ligation techniques, with Native Chemical Ligation (NCL) being the most prominent method. caltech.edu NCL facilitates the joining of two unprotected peptide fragments in an aqueous solution at neutral pH. The reaction occurs between a peptide with a C-terminal α-thioester and another peptide bearing an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. caltech.edu
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a key methodology for preparing the necessary peptide α-thioester fragments. nih.gov To synthesize a phosphopeptide segment for ligation, a protected phosphoserine building block, such as Fmoc-L-Ser(PO(OBzl)OH)-OH , is incorporated into the peptide chain during SPPS. iris-biotech.deresearchgate.net The benzyl (B1604629) group (Bzl) provides stable protection for the phosphate moiety throughout the synthesis.
After the full-length peptide is assembled on a specialized resin, it is converted into the required C-terminal thioester. The fully protected peptide is then deprotected, yielding the phosphopeptide-α-thioester fragment. This fragment can then be ligated with another peptide containing an N-terminal cysteine. This segmental approach allows for the incorporation of phosphoserine residues at specific sites within large proteins, which is often challenging to achieve through recombinant expression methods alone. caltech.edu The use of this compound derivatives in conjunction with NCL has become an invaluable tool for the semisynthesis of phosphoproteins, enabling detailed biophysical and structural studies of protein phosphorylation. caltech.edu
Supramolecular Assembly and Hydrogel Formation by Fmoc-Serine Derivatives
Fundamental Principles of Self-Assembly of Fmoc-Amino Acids and Short Peptides
The self-assembly of amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a phenomenon driven by a combination of non-covalent interactions. rsc.orgscispace.comnih.gov The Fmoc moiety, being bulky, hydrophobic, and aromatic, is the primary driver of this process. acs.orgnih.gov The fundamental interactions governing the formation of supramolecular structures are:
π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, which is a major stabilizing force that promotes the initial association of the molecules. scispace.comnih.gov
Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, often leading to the formation of stable, extended β-sheet structures. acs.orgreading.ac.uk These β-sheets create the fibrillar scaffold of the resulting nanostructures.
Hydrophobic Interactions: The hydrophobicity of both the Fmoc group and certain amino acid side chains contributes to the aggregation of the molecules in an aqueous environment. nih.govreading.ac.uk
Electrostatic Interactions: Depending on the pH and the specific amino acid side chains, electrostatic attraction or repulsion can influence the assembly process. nih.govnih.gov
This balance of interactions causes the amphiphilic Fmoc-amino acid molecules to self-organize into elongated, one-dimensional nanostructures, typically nanofibers or nanoribbons. rsc.orgnih.gov As these nanofibers grow and entangle, they form a three-dimensional network that can immobilize large amounts of water, resulting in the formation of a supramolecular hydrogel. acs.orgnih.gov
Exploration of Controlled Morphological Transitions in Self-Assembled Structures
The morphology of the supramolecular structures formed by Fmoc-serine derivatives is not static and can be controlled by altering external conditions. researchgate.netchemrxiv.org Research on Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tbu)-OH), a derivative of Fmoc-serine, demonstrates that morphological transitions can be precisely manipulated by adjusting concentration and temperature. chemrxiv.orgchemrxiv.org
At room temperature, Fmoc-Ser(tbu)-OH self-assembles into distinct morphologies depending on its concentration. At a lower concentration, it forms flower-like structures. researchgate.netchemrxiv.org As the concentration is increased, a morphological transition occurs, leading to the formation of long, rod-like structures. chemrxiv.org
Temperature also serves as a critical stimulus for controlling the assembled architecture. When the low-concentration solution containing flower-like structures is heated to 70°C, the morphologies transition into small rods. chemrxiv.org Conversely, when the high-concentration solution of long rods is heated to the same temperature, it reorganizes into large flower-like structures. chemrxiv.org These controlled morphological changes highlight the dynamic nature of the self-assembly process and offer a pathway to designing novel materials with tunable structures for applications in nanotechnology and material science. researchgate.netchemrxiv.org
Table 1: Morphological Transitions of Self-Assembled Fmoc-Ser(tbu)-OH Structures
| Condition | Concentration | Observed Morphology |
|---|---|---|
| Room Temperature | Low (e.g., 3mM) | Flower-like structures chemrxiv.orgchemrxiv.org |
| Room Temperature | High (e.g., 8mM) | Long rod-like structures chemrxiv.org |
| Heated (70°C) | Low (e.g., 3mM) | Small rod-like structures chemrxiv.org |
Factors Influencing Gelation Properties and Rheological Characteristics of Self-Assembled Systems
The properties of hydrogels formed from Fmoc-amino acids and peptides, including their mechanical strength and stability, are governed by several interconnected factors. researchgate.netmdpi.com The rheological characteristics, such as the storage modulus (G'), which indicates the stiffness of the gel, are highly sensitive to the conditions under which self-assembly occurs. nih.govacs.org
Key factors influencing these properties include:
pH: Gelation is often triggered by a change in pH. The final pH of the solution relative to the pKa of the Fmoc-amino acid affects the charge state of the carboxyl group, influencing electrostatic interactions and thus the rate of assembly and final gel stiffness. nih.govresearchgate.net
Co-assembly: The properties of a hydrogel can be tuned by co-assembling two or more different Fmoc-amino acids or peptides. This co-assembly can introduce more cross-links and create more stable and robust network structures with improved rheological performance. researchgate.netnih.gov
Temperature: Temperature can affect the kinetics of gelation and the stability of the resulting gel. mdpi.com For some systems, increasing the temperature can improve the co-assembly process and strengthen the hydrogel network. mdpi.com
Gelation Method and Kinetics: The method used to trigger gelation (e.g., solvent switch, pH change via slow hydrolysis of glucono-δ-lactone) and the rate at which assembly occurs can influence the fibril morphology and, consequently, the macroscopic properties of the gel. researchgate.netuminho.pt
Table 2: Factors Affecting Hydrogel Properties of Fmoc-Amino Acid Systems
| Influencing Factor | Effect on Gel Properties |
|---|---|
| Hydrophobicity | Determines the ability to form a stable, self-supporting gel. researchgate.net |
| pH | Controls the protonation state, affecting assembly rate and gel stiffness. nih.govresearchgate.net |
| Co-assembly | Can improve morphological, rheological, and structural characteristics by forming more stable 3D networks. researchgate.netnih.gov |
| Temperature | Affects gelation kinetics and can improve network structure in certain co-assembly systems. mdpi.com |
| Preparation Method | The pathway and kinetics of assembly influence fibril morphology and final rheological properties. researchgate.netuminho.pt |
Comparative Analysis and Future Research Directions
Comparative Evaluation of Fmoc-Ser(PO(OH)OH) Derivatives with Other Phosphoamino Acid Building Blocks
The synthesis of phosphopeptides can be broadly approached in two ways: the "building block" approach, where protected phosphoamino acids are incorporated during peptide chain elongation, and the "global phosphorylation" method, which involves post-synthetic phosphorylation of hydroxyl-containing amino acids on the solid support. oup.com The building block approach is generally considered more direct and has become the standard, largely due to the commercial availability of suitable protected phosphoamino acids. oup.com
Fmoc-Ser(PO(OBzl)OH)-OH is a key player in the building block strategy for introducing phosphoserine. sigmaaldrich.comsigmaaldrich.com However, it is not without its challenges. The partially protected phosphate (B84403) group can lead to complications during coupling and subsequent chain extension. sigmaaldrich.com For instance, it can form salts with piperidine (B6355638) during the Fmoc deprotection step, which can interfere with the subsequent coupling reaction. sigmaaldrich.com This issue becomes particularly problematic in the synthesis of peptides containing multiple phosphorylation sites. sigmaaldrich.com
In comparison, other phosphoamino acid building blocks and strategies present their own sets of advantages and disadvantages. For phosphotyrosine, derivatives like Fmoc-Tyr(PO₃H₂)-OH and Fmoc-Tyr(PO(NMe₂)₂)-OH are also used. sigmaaldrich.com Fmoc-Tyr(PO₃H₂)-OH is cost-effective but the unprotected phosphate can hinder coupling. sigmaaldrich.compeptide.com Fully protected derivatives like Fmoc-Tyr(PO(NMe₂)₂)-OH avoid the issues of a reactive acidic group but may require different deprotection strategies. sigmaaldrich.com For phosphoserine and phosphothreonine, the use of fully protected phosphate triesters is often avoided due to the risk of β-elimination during the piperidine treatment for Fmoc removal. sigmaaldrich.comu-szeged.hu
The global phosphorylation approach offers an alternative by phosphorylating serine, threonine, or tyrosine residues after the peptide chain has been assembled. oup.comgenscript.com This method can bypass the difficulties associated with coupling sterically hindered and negatively charged protected phosphoamino acids. genscript.comrsc.org However, it can suffer from side reactions, such as the formation of H-phosphonates. rsc.org
Assessment of Strengths and Limitations of Various Phosphate Protecting Group Strategies
| Protecting Group Strategy | Strengths | Limitations |
| Benzyl (B1604629) (Bzl) Protection | - Widely used and well-established. oup.com - Removable during the final TFA-mediated cleavage from the resin. oup.compeptide.com | - The partially protected phosphate in Fmoc-Ser(PO(OBzl)OH)-OH can cause coupling issues. sigmaaldrich.com - Risk of β-elimination for phosphoserine and phosphothreonine during Fmoc deprotection. sigmaaldrich.comresearchgate.net - Potential for reattachment of the benzyl group to the peptide chain during cleavage, especially with microwave heating. researchgate.netacs.org |
| tert-Butyl (tBu) Protection | - Can provide full protection of the phosphate group. - Acid-labile, allowing for removal with TFA. researchgate.net | - Highly acid-sensitive, which can lead to premature deprotection. rsc.org - More prone to H-phosphonate formation during global phosphorylation compared to benzyl-protected phosphites. rsc.org |
| No Protection (e.g., Fmoc-Ser(PO₃H₂)-OH) | - Cost-effective. sigmaaldrich.compeptide.com - Avoids issues related to protecting group removal. sigmaaldrich.com | - The unprotected phosphate's negative charge and bulkiness can significantly hinder coupling efficiency. peptide.comrsc.org - Can lead to pyrophosphate formation in sequences with adjacent phosphotyrosine residues. sigmaaldrich.com |
| Dimethylamino (NMe₂) Protection | - Provides full protection of the phosphate group, avoiding reactive acidic functionalities. sigmaaldrich.com | - Requires specific conditions for removal. |
| Photocleavable Groups (e.g., 1-(2-nitrophenyl)ethyl) | - Allows for time-controlled release of the phosphate group, useful in cell biology experiments. rsc.org | - Requires specific synthetic steps for incorporation and UV light for deprotection. rsc.org |
| Enzyme-Labile Groups (e.g., Pivaloyloxymethyl - POM) | - Enables cellular delivery of phosphopeptides as prodrugs. researchgate.net | - Requires additional synthetic steps for "POMylation" and relies on cellular esterases for cleavage. researchgate.net |
The monobenzyl protection, as seen in Fmoc-Ser(PO(OBzl)OH)-OH, remains a popular choice despite its limitations, particularly for the synthesis of peptides with single phosphorylation sites. sigmaaldrich.comsigmaaldrich.com However, for more complex, multiply phosphorylated peptides, alternative strategies or significant optimization of reaction conditions are often necessary. genscript.comresearchgate.net
Emerging Methodological Advancements in Phosphopeptide Synthesis
The challenges associated with synthesizing complex phosphopeptides, especially those with multiple or clustered phosphorylation sites, have driven significant innovation in synthetic methodologies. genscript.comresearchgate.net
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS): Microwave irradiation has been shown to accelerate both the coupling and deprotection steps in SPPS, leading to reduced synthesis times and potentially higher purity of the final peptide. nih.gov Specifically for phosphopeptides, microwave technology can enhance the coupling efficiency of bulky building blocks like Fmoc-Ser(PO(OBzl)OH)-OH. genscript.com However, caution is required during the final cleavage step, as microwave heating can promote the reattachment of the benzyl protecting group to the peptide. researchgate.netacs.org
Novel Reagents and Coupling Conditions: The development of more efficient coupling reagents and optimized reaction conditions is a continuous effort. For instance, using a very low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at high temperatures has been shown to rapidly and cleanly deprotect the Fmoc group while minimizing β-elimination. acs.org Combinatorial approaches, using different coupling conditions tailored for specific difficult sequences, are also being explored to synthesize libraries of multi-phosphorylated peptides. researchgate.net
Enzymatic and Chemoenzymatic Methods: While chemical synthesis remains dominant, enzymatic methods using kinases offer high specificity for phosphorylation. mdpi.com However, producing homogeneously phosphorylated proteins can be challenging due to the substrate specificity of kinases. researchgate.net Chemoenzymatic approaches, which combine chemical synthesis of peptide fragments with enzymatic ligation, provide a powerful tool to access larger, site-specifically phosphorylated proteins that are difficult to obtain by purely chemical means. rsc.org
Improved Purification Techniques: The purification of highly polar phosphopeptides is often challenging. rsc.org Advances in chromatographic techniques, such as the use of mixed-mode resins and immobilized metal affinity chromatography (IMAC), are improving the separation and isolation of target phosphopeptides from complex synthetic mixtures. genscript.comresearchgate.net
Future Trajectories in Fmoc-Ser(POH)-OH Based Research
Research involving Fmoc-Ser(PO(OH)OH) and its derivatives is poised to advance on several fronts, from refining synthetic protocols to expanding their application in chemical biology and materials science.
Development of Next-Generation Synthetic Protocols for Challenging Phosphorylation Motifs and Sequences
A major ongoing challenge is the efficient synthesis of peptides with multiple and clustered phosphorylation sites, which are common in cellular signaling pathways. genscript.comresearchgate.net Future research will likely focus on developing more robust and universal synthetic methods that can overcome the steric hindrance and electrostatic repulsion associated with these motifs. This includes the design of novel protecting groups that are more stable during synthesis but can be removed under milder, more orthogonal conditions. Furthermore, the refinement of automated microwave-assisted synthesis protocols specifically for multi-phosphorylated peptides holds great promise for increasing the speed and accessibility of these important research tools. acs.orgnih.gov
Expansion of the Chemical Biology Toolbox via Novel this compound Derivatives for Mechanistic Studies
Fmoc-Ser(PO(OH)OH) derivatives are instrumental in creating tools to dissect complex biological processes. The development of novel derivatives with functionalities beyond simple phosphorylation will be a key area of future research. This includes:
Caged Phosphoserine Analogues: Building on existing work with photocleavable protecting groups, new derivatives could be developed with different light sensitivities or orthogonal cleavage mechanisms, allowing for more complex, spatially and temporally controlled studies of signaling cascades in living cells. rsc.orgnih.gov
Non-hydrolyzable Analogues: The synthesis of phosphoserine mimetics that are resistant to phosphatases is crucial for developing inhibitors and probes for studying kinase-phosphatase interplay. nih.gov
Prodrug Derivatives: Expanding the repertoire of enzyme-labile protecting groups will facilitate the development of phosphopeptide-based therapeutics with improved cell permeability and bioavailability. researchgate.net
Orthogonal Systems: Creating synthetic phosphorylation networks that operate independently of native cellular machinery will allow for precise control and study of signaling pathways without cross-talk. acs.org
Exploration of Advanced Biomaterial and Nanostructure Applications Derived from Fmoc-Serine Self-Assembly
The Fmoc group itself is a powerful driver of self-assembly through π-stacking interactions. nih.govreading.ac.uk This property has been exploited to create hydrogels from Fmoc-amino acids and short peptides for applications in 3D cell culture and tissue engineering. nih.govnih.gov
Future research in this area will likely explore the unique properties that phosphoserine can impart to these self-assembling systems. The introduction of a charged phosphate group via Fmoc-Ser(PO(OH)OH) or its derivatives could be used to:
Control Nanostructure Morphology: The electrostatic interactions of the phosphate group could be used to tune the self-assembly process, leading to the formation of novel nanostructures like fibrils, tapes, or spheres with distinct physical and chemical properties. reading.ac.ukchemrxiv.org
Develop Stimuli-Responsive Biomaterials: The phosphorylation state of the serine residue could act as a switch to trigger changes in the material's properties. For example, enzymatic dephosphorylation of a self-assembled Fmoc-phosphoserine peptide could induce a change in morphology or trigger the release of an encapsulated drug. nih.gov
Create Bioactive Scaffolds: Incorporating phosphoserine into self-assembling peptide scaffolds can be used to mimic the extracellular matrix and present specific cues to cells, influencing their adhesion, proliferation, and differentiation. nih.gov The development of hydrogels containing Fmoc-RGD (a cell adhesion motif) alongside Fmoc-serine derivatives is an example of this approach. acs.org
Q & A
Q. What are the standard protocols for incorporating Fmoc-Ser(POH)-OH into solid-phase peptide synthesis (SPPS)?
this compound is typically used in SPPS with optimized coupling agents (e.g., DIC/Oxyma or HATU/DIPEA) to ensure efficient amide bond formation while minimizing side reactions. Pre-activation of the amino acid in anhydrous solvents (e.g., DMF or NMP) is critical to avoid hydrolysis of the phosphorylated side chain. Monitoring coupling efficiency via Kaiser or chloranil tests is recommended to confirm complete reactions .
Q. How should this compound be handled to ensure stability during storage and synthesis?
Store the compound at –20°C in a dry, airtight container to prevent moisture absorption and degradation. During synthesis, avoid prolonged exposure to basic conditions (e.g., piperidine during Fmoc deprotection) to reduce β-elimination risks. Use inert atmospheres (Ar/N₂) and anhydrous solvents to suppress racemization .
Q. What are the key structural features of this compound that influence its reactivity in peptide synthesis?
The phosphorylated serine side chain introduces steric hindrance and polarity, which can slow coupling kinetics and increase susceptibility to epimerization. The benzyl (Bzl) protecting group on the phosphate moiety requires selective deprotection using hydrogenolysis (H₂/Pd) or TFA-based cleavage, depending on the resin and peptide sequence .
Advanced Research Questions
Q. How can epimerization of this compound be minimized during coupling reactions?
Epimerization is influenced by coupling agents, temperature, and solvent polarity. Low-temperature coupling (0–4°C) with Oxyma/DIC reduces racemization compared to HOBt/DIEA. Pre-activation times <5 minutes and using additives like 2,4,6-trimethylpyridine (TMP) further suppress stereochemical inversion. Comparative studies show this compound has a higher epimerization rate than non-phosphorylated derivatives (e.g., Fmoc-Ser(Trt)-OH) due to its bulky phosphate group .
Q. What analytical methods are recommended for confirming the structural integrity of this compound in synthesized peptides?
High-resolution LC-MS (e.g., Orbitrap systems) with CID/HCD fragmentation confirms peptide sequences and phosphorylation sites. ³¹P NMR (δ ≈ 0–3 ppm) validates phosphate group integrity, while 2D-HSQC NMR resolves stereochemical purity. Analytical HPLC with ion-pairing agents (e.g., TFA) separates phosphopeptide diastereomers .
Q. How do side reactions involving this compound impact peptide synthesis, and how can they be mitigated?
Common side reactions include β-elimination of the phosphate group under basic conditions and uronium adduct formation with coupling agents like HATU. Mitigation strategies include:
- Limiting piperidine exposure during Fmoc deprotection (<10 minutes).
- Using low-basicity activators (e.g., Oxyma instead of HOAt).
- Incorporating scavengers (e.g., thiols) during TFA cleavage to trap electrophilic byproducts .
Q. What are the comparative epimerization rates of this compound versus other Ser derivatives under standard coupling conditions?
Studies show this compound exhibits a D/(D+L) ratio of ~8–12% after 24 hours in DMF, higher than Fmoc-Ser(Trt)-OH (~4–6%) but lower than glycosylated derivatives (e.g., Fmoc-Ser(Ac₃GalNAc)-OH, ~15–20%). Steric and electronic effects of the protecting group significantly influence epimerization kinetics .
Q. What protective group strategies are compatible with this compound in multi-step syntheses?
The benzyl (Bzl) group on the phosphate is orthogonal to Fmoc and tert-butyl (tBu) protections. For global deprotection, hydrogenolysis (H₂/Pd) removes Bzl, while TFA cleaves tBu and resin linkages. Acid-labile groups (e.g., Trt) are incompatible with prolonged TFA exposure, necessitating stepwise deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
